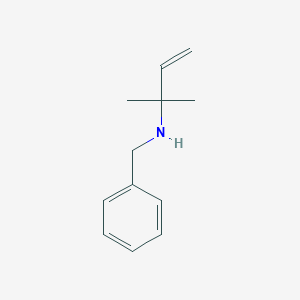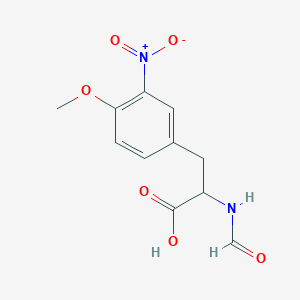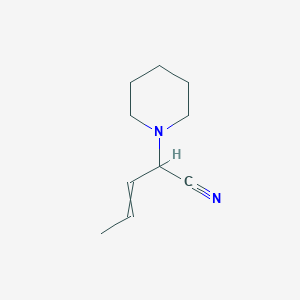
2-(Piperidin-1-yl)pent-3-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperidin-1-yl)pent-3-enenitrile is an organic compound that features a piperidine ring attached to a pent-3-enenitrile moiety. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)pent-3-enenitrile typically involves the reaction of piperidine with a suitable pent-3-enenitrile precursor. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile, attacking the electrophilic carbon of the pent-3-enenitrile . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process conditions are optimized to maximize the purity and yield of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Piperidin-1-yl)pent-3-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The piperidine ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
2-(Piperidin-1-yl)pent-3-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(Piperidin-1-yl)pent-3-enenitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, preventing the enzyme from catalyzing its substrate . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simpler structure with a similar piperidine ring.
Pyridine: A six-membered ring with one nitrogen atom, but with different chemical properties.
Piperazine: Contains two nitrogen atoms in a six-membered ring.
Uniqueness
2-(Piperidin-1-yl)pent-3-enenitrile is unique due to the presence of both a piperidine ring and a pent-3-enenitrile moiety, which imparts distinct chemical and biological properties.
Propriétés
| 101132-11-0 | |
Formule moléculaire |
C10H16N2 |
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
2-piperidin-1-ylpent-3-enenitrile |
InChI |
InChI=1S/C10H16N2/c1-2-6-10(9-11)12-7-4-3-5-8-12/h2,6,10H,3-5,7-8H2,1H3 |
Clé InChI |
VLGZSMLBYJMVIP-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(C#N)N1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1',1''-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one)](/img/structure/B14333504.png)
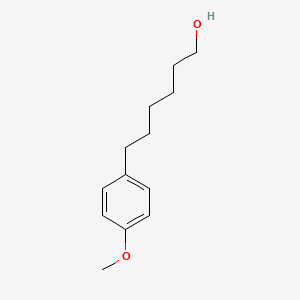


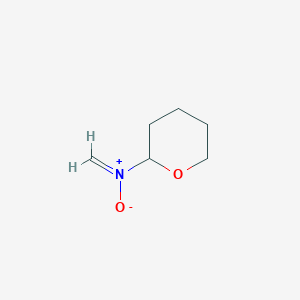
![1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene](/img/structure/B14333532.png)
